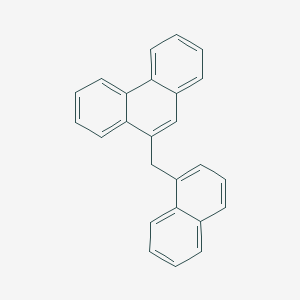
Acetic acid;4-prop-2-enylbenzene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;4-prop-2-enylbenzene-1,2-diol, also known as eugenol acetate, is an organic compound derived from eugenol. It is a phenolic compound with a benzene ring substituted with a hydroxyl group, a methoxy group, and an allyl group. This compound is commonly found in essential oils, particularly in clove oil, and is known for its aromatic properties and potential therapeutic benefits.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-prop-2-enylbenzene-1,2-diol can be achieved through several methods. One common method involves the acetylation of eugenol using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under mild conditions, with the eugenol being dissolved in an organic solvent like dichloromethane, and the acetic anhydride being added dropwise. The reaction mixture is then stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove any impurities and obtain a high-purity product suitable for various applications.
化学反応の分析
Types of Reactions
Acetic acid;4-prop-2-enylbenzene-1,2-diol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the oxidizing agent used. For example, using potassium permanganate (KMnO4) can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the compound into different derivatives, such as converting the allyl group into a saturated alkyl group.
Substitution: The hydroxyl group on the benzene ring can undergo substitution reactions, such as esterification or etherification, to form new compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Acetic anhydride (for acetylation) or alkyl halides (for etherification).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of saturated alkyl derivatives.
Substitution: Formation of esters or ethers.
科学的研究の応用
Acetic acid;4-prop-2-enylbenzene-1,2-diol has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its antimicrobial and antioxidant properties, making it a potential candidate for use in pharmaceuticals and natural preservatives.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the fragrance and flavor industry due to its aromatic properties, as well as in the production of cosmetics and personal care products.
作用機序
The mechanism of action of acetic acid;4-prop-2-enylbenzene-1,2-diol involves its interaction with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its antimicrobial effects are believed to result from its ability to disrupt microbial cell membranes and inhibit the growth of pathogens.
類似化合物との比較
Similar Compounds
Eugenol: The parent compound of acetic acid;4-prop-2-enylbenzene-1,2-diol, known for its similar aromatic properties and biological activities.
Vanillin: Another phenolic compound with a benzene ring substituted with a hydroxyl group and a methoxy group, commonly used as a flavoring agent.
Isoeugenol: A structural isomer of eugenol with similar properties but different chemical reactivity.
Uniqueness
This compound is unique due to its acetylated structure, which imparts different chemical and biological properties compared to its parent compound, eugenol. The acetylation enhances its stability and modifies its reactivity, making it suitable for specific applications in various fields.
特性
CAS番号 |
106143-06-0 |
|---|---|
分子式 |
C11H14O4 |
分子量 |
210.23 g/mol |
IUPAC名 |
acetic acid;4-prop-2-enylbenzene-1,2-diol |
InChI |
InChI=1S/C9H10O2.C2H4O2/c1-2-3-7-4-5-8(10)9(11)6-7;1-2(3)4/h2,4-6,10-11H,1,3H2;1H3,(H,3,4) |
InChIキー |
LOAGXMZDTMHUGJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.C=CCC1=CC(=C(C=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


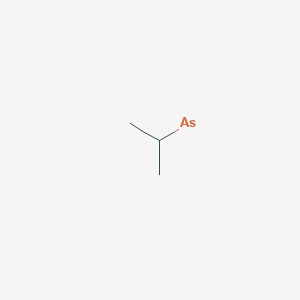

![6-Ethylspiro[2.5]octane](/img/structure/B14331355.png)
![Trichloro[2-(4-nitrophenyl)ethyl]silane](/img/structure/B14331362.png)
![2-[methoxy(methyl)amino]ethyl 9H-xanthene-9-carboxylate](/img/structure/B14331369.png)
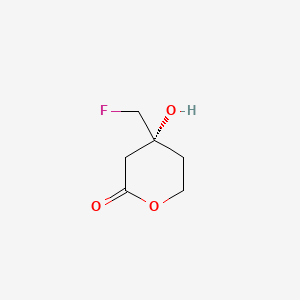
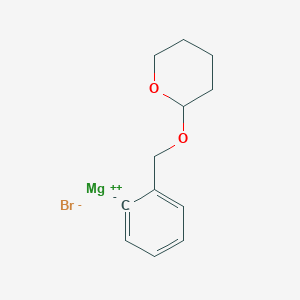
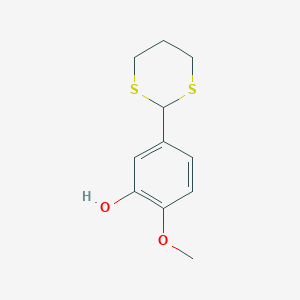
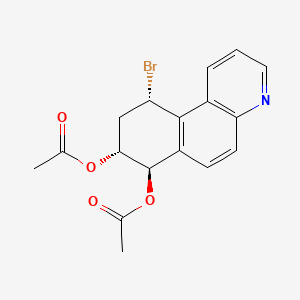
![1-{1-[2-(Octyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole](/img/structure/B14331406.png)
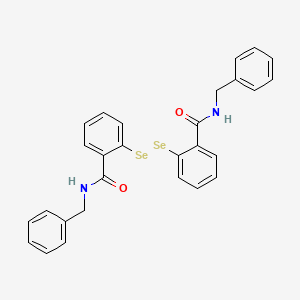
![N-Butyl-6-{[2-(1H-imidazol-5-yl)ethyl]amino}heptanamide](/img/structure/B14331409.png)

